molecular formula C20H24N2 B1624242 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine CAS No. 55438-67-0

1-(1-Benzhydrylazetidin-3-yl)pyrrolidine

Cat. No.: B1624242
CAS No.: 55438-67-0
M. Wt: 292.4 g/mol
InChI Key: GVMPKWBOEMVYOE-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

To appreciate the significance of 1-(1-benzhydrylazetidin-3-yl)pyrrolidine, it is essential to first understand the roles of its constituent heterocyclic components in medicinal chemistry.

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the design and development of pharmaceuticals. msesupplies.comnih.gov An analysis of FDA-approved drugs reveals that a significant majority, estimated to be over 85% of all biologically active compounds, contain a heterocyclic or a nitrogen-containing heterocyclic scaffold in their structures. msesupplies.comrsc.org This prevalence is attributed to several key factors. The presence of nitrogen atoms allows for the formation of crucial hydrogen bonds with biological targets such as enzymes and receptors, which can significantly influence the binding affinity and selectivity of a drug molecule. nih.gov

Furthermore, these heterocyclic rings serve as versatile scaffolds that can be readily modified to fine-tune the physicochemical properties of a compound, including its solubility, lipophilicity, and metabolic stability. ijsrtjournal.com The structural diversity and inherent biological activity of nitrogen heterocycles make them indispensable tools for medicinal chemists in the quest for novel therapeutic agents across a wide range of diseases. nih.govmdpi.com

Role of Azetidine (B1206935) Scaffolds in Bioactive Molecules

Azetidine, a four-membered nitrogen-containing heterocycle, has gained increasing attention in drug discovery. researchgate.netrsc.org Although historically less explored than its five- and six-membered counterparts due to challenges in its synthesis, the azetidine ring offers distinct advantages. researchgate.netmedwinpublishers.com Its strained four-membered ring provides a unique three-dimensional geometry that can impart conformational rigidity to a molecule. enamine.net This restricted conformation can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. enamine.net

The azetidine scaffold is a key component in several approved drugs, demonstrating its therapeutic relevance. rsc.org Its incorporation into molecular design can lead to improved pharmacokinetic properties. researchgate.net The development of novel synthetic methods has made a wider range of functionalized azetidines accessible, further expanding their application in medicinal chemistry. rsc.org

Role of Pyrrolidine (B122466) Scaffolds in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous scaffold in a vast number of biologically active compounds and natural products. nih.govresearchgate.netnih.gov Its non-planar, puckered conformation allows for a greater exploration of three-dimensional space, which is a desirable feature in modern drug design. nih.govresearchgate.net This three-dimensionality can lead to enhanced interactions with biological targets. nih.govresearchgate.net

The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. frontiersin.org The presence of stereogenic centers in many pyrrolidine-containing molecules allows for the synthesis of stereoisomers with distinct biological activities, providing a powerful tool for optimizing drug candidates. nih.govresearchgate.net The versatility of the pyrrolidine ring in terms of its synthetic accessibility and its ability to be functionalized makes it a highly valued component in the medicinal chemist's toolbox. nih.govdntb.gov.ua

Overview of Azetidine-Pyrrolidine Hybrid Architectures

The combination of azetidine and pyrrolidine rings within a single molecule, as seen in this compound, represents a deliberate strategy in medicinal chemistry to create novel chemical entities with potentially enhanced properties.

Structural Rationale for Hybrid Scaffold Design

The design of hybrid molecules that incorporate both azetidine and pyrrolidine scaffolds is driven by the desire to harness the advantageous properties of each ring system. The rigid, three-dimensional nature of the azetidine core can serve as a valuable anchor or linker, while the versatile pyrrolidine ring can be functionalized to interact with specific biological targets. This combination allows for the creation of molecules with well-defined spatial arrangements of functional groups, which is critical for achieving high-affinity and selective binding. The synthesis of such hybrid structures can be approached through methods like the iodocyclisation of homoallylamines, which can be controlled to yield either azetidine or pyrrolidine derivatives. bham.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55438-67-0

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-(1-benzhydrylazetidin-3-yl)pyrrolidine

InChI

InChI=1S/C20H24N2/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)22-15-19(16-22)21-13-7-8-14-21/h1-6,9-12,19-20H,7-8,13-16H2

InChI Key

GVMPKWBOEMVYOE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1 1 Benzhydrylazetidin 3 Yl Pyrrolidine and Analogues

Synthesis of Key Intermediates

The creation of the core azetidine (B1206935) structure is the foundational step in the synthesis of this class of compounds. The stability and reactivity of the 4-membered azetidine ring present unique synthetic challenges, leading to the development of several specialized methods.

Preparation of 1-Benzhydrylazetidin-3-ol (B14779)

A common and direct method for the synthesis of N-substituted azetidin-3-ols involves the reaction of a primary amine with an epihalohydrin, such as epichlorohydrin. In the case of 1-benzhydrylazetidin-3-ol, this involves the condensation of benzhydrylamine with epichlorohydrin. google.comuni.edu This reaction proceeds through a two-step sequence: an initial nucleophilic attack of the amine on the terminal carbon of the epoxide ring of the epihalohydrin, followed by an intramolecular cyclization to form the four-membered azetidine ring.

The reaction of primary aromatic amines with epihalohydrins can be influenced by various factors, and by-products can sometimes form. uni.edu A patented method details a specific process for preparing 1-benzhydrylazetidin-3-ol hydrochloride. google.com The process involves first mixing benzhydrylamine and epichlorohydrin, potentially in a solvent, to form an intermediate, which is then heated in a microreactor under pressure to facilitate the cyclization and formation of the final product. google.com

Table 1: Patented Reaction Conditions for 1-Benzhydrylazetidin-3-ol Hydrochloride Synthesis google.com

ParameterCondition
Reactants Benzhydrylamine, Epichlorohydrin
Molar Ratio (Amine:Epihalohydrin) 1:1 to 1:2 (1:1.3 preferred)
Initial Mixing Temperature 0-30 °C (20-25 °C preferred)
Intermediate Reaction Time 1-72 hours (40-50 hours preferred)
Final Cyclization Temperature 60-250 °C (220-240 °C preferred)
Final Cyclization Pressure 0-2 MPa
Solvent (Optional) Ethanol, Methanol, THF, Toluene, etc.

This approach leverages commercially available and relatively inexpensive starting materials to construct the core azetidine ring system. researchgate.net

Preparation of 1-Benzhydrylazetidin-3-one (B119530)

1-Benzhydrylazetidin-3-one is another critical intermediate, often derived from the corresponding alcohol. Its ketone functionality allows for a different set of chemical transformations, most notably reductive amination, to introduce diverse substituents at the 3-position of the azetidine ring. The compound is used in the synthesis of azetidine derivatives that act as novel γ-aminobutyric acid (GABA) uptake inhibitors. chemicalbook.com

The most direct route to 1-benzhydrylazetidin-3-one is the oxidation of 1-benzhydrylazetidin-3-ol. Standard oxidation protocols can be employed for this transformation.

One documented method is a Swern-type oxidation. chemicalbook.com This involves activating dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at low temperatures (-78 °C), followed by the addition of the alcohol. The reaction is then quenched with a base, such as triethylamine, to yield the ketone. This procedure is known for its high efficiency, providing the product in a 96% yield. chemicalbook.com

An alternative method utilizes a pyridine-sulfur trioxide complex (SO3-pyridine) in the presence of triethylamine. chemicalbook.com The reaction is typically performed in a solvent like dimethylformamide (DMF) at a moderately elevated temperature (e.g., 50 °C). While effective, this method may require more extensive purification, including treatment with activated carbon and silica (B1680970) gel column chromatography, resulting in lower isolated yields compared to the Swern oxidation. chemicalbook.com

Table 2: Comparison of Oxidation Methods for 1-Benzhydrylazetidin-3-ol

Reagent SystemSolventTemperatureYieldReference
Oxalyl Chloride, DMSO, TriethylamineDichloromethane-78 °C96% chemicalbook.com
Pyridine-Sulfur Trioxide Complex, TriethylamineDimethylformamide50 °C~43% (combined) chemicalbook.com

While oxidation of the corresponding alcohol is a common strategy, other methods have been developed for the synthesis of the azetidin-3-one (B1332698) core structure, bypassing the need for a pre-formed azetidin-3-ol. nih.govnih.gov These alternative pathways offer greater flexibility and can provide access to a wider range of substituted azetidin-3-ones.

One innovative approach is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this method, a reactive α-oxo gold carbene intermediate is generated via intermolecular oxidation of the alkyne. This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. This strategy is notable as it avoids the use of potentially hazardous diazo intermediates, which are common in other azetidin-3-one syntheses. nih.gov

Another advanced method involves an oxidative allene (B1206475) amination/rearrangement sequence. nih.gov This strategy begins with the regioselective aziridination of a silyl-substituted homoallenic sulfamate. The resulting bicyclic methyleneaziridine intermediate then undergoes a facile rearrangement when treated with an electrophilic oxygen source, yielding a densely functionalized, fused azetidin-3-one with excellent stereocontrol. nih.gov These methods represent the cutting edge of heterocyclic synthesis, providing powerful tools for creating complex and stereochemically rich azetidine scaffolds. nih.govnih.gov

Synthesis of Pyrrolidine (B122466) Precursors

The pyrrolidine motif is a common structural feature in many biologically active compounds and serves as a key building block in the synthesis of the target molecule. nih.gov Numerous methods exist for the synthesis of the pyrrolidine ring, ranging from the cyclization of acyclic precursors to the functionalization of existing ring systems. nih.gov

One prevalent strategy involves the intramolecular cyclization of functionalized acyclic amines. For instance, palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide (B142947) (PA) protected amines provides an efficient route to pyrrolidines under relatively mild conditions. nih.govacs.org Another approach is the intramolecular amination of organoboronates, which yields pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org The use of thionyl chloride (SOCl₂) to facilitate the chlorination of amino alcohols offers a one-pot method for preparing cyclic amines, avoiding the need for multi-step protection and deprotection sequences. organic-chemistry.org

Reductive processes also feature prominently in pyrrolidine synthesis. Cobalt-catalyzed hydrosilylation can convert levulinic acid and aromatic amines into either pyrrolidones or pyrrolidines, depending on the amount of phenylsilane (B129415) used. organic-chemistry.org Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by a [3+2] dipolar cycloaddition with alkenes, provides a general and highly selective route to complex, polysubstituted pyrrolidines. nih.govacs.org

Alternative methods include the iodocyclisation of homoallylamines, where a temperature increase from 20 °C to 50 °C can switch the reaction outcome from yielding azetidines to favoring the formation of 3-iodopyrrolidine (B174656) derivatives. researchgate.netrsc.org

Table 1: Selected Methods for Pyrrolidine Synthesis

Method Starting Materials Reagents/Catalyst Key Features
Intramolecular C-H Amination Picolinamide (PA) protected amines Palladium catalyst Utilizes unactivated C-H bonds. nih.govacs.org
Cyclocondensation Alkyl dihalides, primary amines Microwave irradiation, aqueous alkali Simple and efficient one-pot method. organic-chemistry.org
Reductive Azomethine Ylide Cycloaddition Tertiary amides, conjugated alkenes Iridium catalyst (Vaska's complex), TMDS High stereo- and regioselectivity for complex pyrrolidines. nih.govacs.org
Iodocyclisation Homoallylamines Iodine, NaHCO₃ Temperature-controlled selectivity between azetidines and pyrrolidines. researchgate.netrsc.org

Formation of the Azetidine-Pyrrolidine Linkage

The construction of the bond connecting the pre-formed azetidine and pyrrolidine rings can be achieved through several strategic approaches, including direct coupling and ring-expansion methodologies.

Direct Coupling Reactions

Direct coupling represents the most straightforward approach, typically involving the reaction of a nucleophilic pyrrolidine with an electrophilic azetidine scaffold, or the reverse.

Nucleophilic Addition Reactions to Azetidine Scaffolds

A primary method for forging the azetidine-pyrrolidine bond is through the reductive amination of an azetidin-3-one precursor with pyrrolidine. This reaction is a cornerstone of amine synthesis due to its efficiency and tolerance for a wide range of functional groups. nih.gov The process involves the initial condensation of the ketone with the secondary amine (pyrrolidine) to form an enamine or an iminium ion intermediate, which is then reduced in situ by a suitable hydride donor to yield the tertiary amine product. nih.gov

The key precursor, 1-benzhydrylazetidin-3-one, can be synthesized via the oxidation of 1-benzhydrylazetidin-3-ol. chemicalbook.comchemicalbook.com Common oxidation methods include using a pyridine (B92270) trioxide complex in dimethylformamide or employing a Swern oxidation with oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures. chemicalbook.comchemicalbook.com

Reaction Scheme: Reductive Amination 1-Benzhydrylazetidin-3-one + Pyrrolidine --[Reducing Agent]--> 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine

Table 2: Synthesis of 1-Benzhydrylazetidin-3-one

Starting Material Reagents Solvent Conditions Yield
1-Benzhydrylazetidin-3-ol Oxalyl chloride, DMSO, Triethylamine Dichloromethane -78 °C to room temp. 96% chemicalbook.com
1-Diphenylmethylazetidin-3-ol hydrochloride Pyridine trioxide complex, Triethylamine Dimethylformamide 50 °C, 30 min -
Alkylation Strategies Involving Pyrrolidine Nitrogen

An alternative direct coupling strategy involves the nucleophilic attack of the pyrrolidine nitrogen on an azetidine ring bearing a leaving group at the 3-position. This is a standard Sₙ2 alkylation reaction. The efficiency of this process depends on the nature of the leaving group; common choices include halides (e.g., bromo, iodo) or sulfonate esters (e.g., tosylate, mesylate), which transform the hydroxyl group of 1-benzhydrylazetidin-3-ol into a species susceptible to nucleophilic displacement.

Selective alkylation at the nitrogen of a substituent attached to an azetidine ring has been demonstrated, indicating the feasibility of such targeted reactions. rsc.org For the synthesis of the title compound, this would involve reacting pyrrolidine with a precursor like 1-benzhydryl-3-tosyloxyazetidine.

Ring-Expansion Methodologies

Ring-expansion reactions provide an elegant, albeit more complex, alternative for constructing the pyrrolidine ring from an azetidine precursor. These methods leverage the inherent ring strain of the four-membered azetidine ring. acs.org

Azetidine Ring Expansion to Pyrrolidines

The expansion of an azetidine ring into a pyrrolidine is often mediated by the formation of a bicyclic azetidinium ion intermediate. bohrium.comresearchgate.net This intermediate can then undergo a nucleophilic attack that results in the cleavage of a C-N bond within the original four-membered ring, leading to the formation of a larger, five-membered pyrrolidine ring. bohrium.comnih.gov For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. acs.orgresearchgate.net Subsequent opening of this bicyclic system by external nucleophiles can yield substituted pyrrolidines. acs.orgnih.gov The distribution of products often depends on the substitution pattern of the azetidine and the nature of the nucleophile. nih.gov

Another prominent ring-expansion pathway involves the bohrium.comnih.gov-shift or acs.orgnih.gov-sigmatropic rearrangement of an azetidinium ylide intermediate. bohrium.comnih.gov Azetidinecarboxylate esters, for instance, can react with metallocarbenes to generate azetidinium ylides, which then efficiently rearrange to furnish ring-expanded pyrrolidine products. nih.gov Similarly, the thermal isomerization of 2-(iodomethyl)azetidine derivatives can lead to the formation of 3-iodopyrrolidines. researchgate.netrsc.org

Table 3: Overview of Azetidine Ring-Expansion Strategies

Method Intermediate Key Transformation Result
Nucleophilic Opening Bicyclic azetidinium ion Nucleophilic attack on the bicyclic system Substituted pyrrolidines. acs.orgbohrium.comnih.gov
Ylide Rearrangement Azetidinium ylide bohrium.comnih.gov-shift or acs.orgnih.gov-sigmatropic rearrangement Ring-expanded pyrrolidine products. bohrium.comnih.gov
Thermal Isomerization 2-(Iodomethyl)azetidine Isomerization via aziridinium (B1262131) ion intermediate 3-Iodopyrrolidines. rsc.org
Mechanistic Considerations of Ring Expansion

The synthesis of the azetidine core of this compound and its analogues can be effectively achieved through ring expansion reactions, most notably from aziridine (B145994) precursors. These reactions are driven by the release of ring strain from the three-membered aziridine ring to form the more stable four-membered azetidine ring.

A common mechanistic pathway involves the formation of an aziridinium ylide intermediate. For instance, the reaction of a suitably substituted N-benzhydryl aziridine with a carbene source can lead to the formation of an aziridinium ylide. This intermediate can then undergo a concerted researchgate.netrsc.org-Stevens rearrangement or a stepwise ring-opening and ring-closing cascade to afford the azetidine product. The unique strain and electronic properties of the aziridine starting material heavily influence the reaction pathway and the stereochemical outcome. researchgate.netdntb.gov.ua The regioselectivity of the ring opening of non-activated aziridines is a critical factor, with the attack of the nucleophile being influenced by the substituents on the ring. dntb.gov.ua

Another important ring expansion strategy involves the intramolecular rearrangement of 2-(halomethyl)aziridines. In this process, the nitrogen atom of the aziridine ring acts as an internal nucleophile, displacing the halide to form a bicyclic aziridinium ion intermediate. Subsequent nucleophilic attack on this strained bicyclic system leads to the formation of the expanded azetidine ring. The stereochemistry of this transformation is often controlled, proceeding with a net retention of configuration at the carbon bearing the leaving group, which is consistent with a double SN2-type mechanism.

Furthermore, ring expansion of azetidines themselves can be utilized to construct the pyrrolidine ring. For example, the rearrangement of dialkyl 2-[1-(diphenylmethyl)azetidin-3-yl]propane-1,3-dioates under saponification conditions has been studied, leading to the formation of a lactone ring, indicating a structural rearrangement of the initial azetidine framework. researchgate.net

Cyclization Approaches for Hybrid Scaffold Construction

The direct construction of the interconnected azetidine-pyrrolidine scaffold often relies on cyclization strategies. These methods can involve the formation of either the azetidine or the pyrrolidine ring as the final key step.

One prevalent approach is the use of [3+2] cycloaddition reactions to form the pyrrolidine ring. Azomethine ylides, generated in situ, can react with suitable dipolarophiles to construct the five-membered ring with high regio- and stereoselectivity. researchgate.net For instance, an azomethine ylide derived from an N-benzhydrylazetidine-containing precursor could react with an alkene to forge the desired hybrid structure. The stereochemical outcome of such cycloadditions can often be controlled by the catalyst or chiral auxiliaries used. rsc.org

Intramolecular cyclization is another powerful tool. For example, a molecule containing both a nucleophilic amine and an electrophilic center, separated by an appropriate carbon chain, can undergo cyclization to form either the azetidine or pyrrolidine ring. The synthesis of azetidines and pyrrolidines via the intramolecular cyclization of ω-azidoboranes has been reported, showcasing a versatile method for constructing these saturated nitrogen heterocycles. jst.go.jp Similarly, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a high-yielding route to azetidines. frontiersin.org Intermolecular sp³-C–H amination of alkyl bromides followed by intramolecular cyclization offers a modern approach to substituted azetidines. nsf.gov

The construction of such hybrid scaffolds can also be achieved through aza-Paternò–Büchi reactions, which are [2+2] photocycloadditions between an imine and an alkene to form an azetidine ring. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic routes to access specific enantiomers and diastereomers of this compound is of significant interest.

Chiral Starting Material Approaches

The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a classical and reliable strategy for asymmetric synthesis. mdpi.comresearchgate.net Naturally occurring amino acids, such as L-proline and its derivatives, are excellent precursors for the synthesis of the chiral pyrrolidine moiety. mdpi.com For instance, a synthetic sequence starting from L-proline could establish the stereocenter at the 2-position of the pyrrolidine ring, which can then be further elaborated.

Similarly, chiral amino acids can serve as precursors for the azetidine ring. For example, chiral N-propargylsulfonamides, which are readily accessible in high enantiomeric excess via chiral sulfinamide chemistry, can be converted to chiral azetidin-3-ones through gold-catalyzed oxidative cyclization. nih.gov These chiral azetidin-3-ones are versatile intermediates for the synthesis of 3-substituted azetidines. The synthesis of chiral 3-amino-2H-azirines, which can be precursors to other chiral nitrogen heterocycles, has also been explored. nih.gov

The following table provides examples of chiral pool starting materials and their potential application in the synthesis of chiral azetidine and pyrrolidine intermediates.

Chiral Starting MaterialTarget IntermediateSynthetic StrategyReference
L-ProlineChiral Pyrrolidine DerivativeSubstrate-controlled chiral induction mdpi.com
(R)-t-ButanesulfinamideChiral Azetidin-3-oneGold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides nih.gov
L-Azetidine-2-carboxylic acidChiral Azetidine DerivativeEnzymatic hydrolysis and modification rsc.org
Tartaric AcidChiral Pyrrolidine-based OrganocatalystMulti-step synthesis from chiral diol nih.gov

Asymmetric Catalysis in Azetidine and Pyrrolidine Formation

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantioselective synthesis. Various catalytic systems have been developed for the asymmetric formation of both azetidine and pyrrolidine rings.

For the synthesis of chiral pyrrolidines, organocatalysis has emerged as a powerful tool. Chiral amines, such as those derived from cinchona alkaloids or proline, can catalyze asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org For example, a cinchona-derived bifunctional amino-squaramide catalyst can be used in the reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone to afford pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org Copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another prominent method for synthesizing enantioenriched pyrrolidine derivatives. rsc.org

In the context of azetidine synthesis, gold-catalyzed intermolecular oxidation of alkynes provides a route to chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov Furthermore, photoinduced copper catalysis has been employed for the enantioconvergent amidation of racemic alkyl electrophiles, a strategy that could be adapted for the formation of chiral C-N bonds in azetidine synthesis. nih.gov

The table below summarizes selected asymmetric catalytic methods for the synthesis of chiral azetidine and pyrrolidine derivatives.

Reaction TypeCatalyst/LigandSubstrate TypeProductEnantiomeric Excess (ee)Reference
Cascade ReactionCinchonidine-derived amino-squaramideN-Tosyl aminomethyl enone & α,β-unsaturated ketoneSubstituted PyrrolidineHigh rsc.org
1,3-Dipolar CycloadditionCu(I)/Chiral LigandAzomethine ylide & Alkeneα-Deuterated PyrrolidineExcellent rsc.org
Oxidative CyclizationGold(I) ComplexChiral N-propargylsulfonamideChiral Azetidin-3-one>98% nih.gov
Enamine CatalysisSpirobicyclic PyrrolidineIndole derivativeDihydro-β-carboline91% nih.gov

Resolution Techniques for Chiral Intermediates

Resolution of a racemic mixture is a common strategy to obtain enantiomerically pure compounds. This can be achieved through various methods, including classical resolution with a chiral resolving agent or, more efficiently, through enzymatic kinetic resolution.

Enzymatic kinetic resolution utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net This method has been successfully applied to the resolution of racemic azetidinone intermediates. For example, 4-acetoxy-azetidin-2-one, a versatile building block, can be resolved using lipases to provide both enantiomers with high enantiomeric excess. researchgate.net The resolved chiral azetidinones can then be converted into a variety of enantiopure 3-substituted azetidine derivatives.

Double kinetic resolution, where two racemic reactants are resolved simultaneously by an enzyme, offers an even more efficient approach. nih.gov This has been demonstrated with the enzymatic resolution of chiral amines and alcohols. Such techniques could be applied to the resolution of a racemic mixture of a 3-aminoazetidine precursor and a chiral pyrrolidine derivative.

The following table illustrates the use of enzymatic resolution for obtaining chiral intermediates.

Racemic IntermediateEnzymeResolution MethodProduct Enantiomeric Excess (ee)Reference
4-Acetoxy-azetidin-2-onePseudomonas fluorescens LipaseKinetic Resolution (KR)Excellent researchgate.net
Racemic AzetidinoneBurkholderia Cepacia Lipase (BCL)Kinetic Resolution of novel integrin agonists intermediate94% and 98% researchgate.net
Racemic Alcohols and CarbonatesLipaseDouble Enzymatic Kinetic Resolution (DEKR)High nih.gov
Racemic P-chiral phosphine (B1218219) oxidesHydrolytic enzymesKinetic ResolutionEnantiopure nih.gov

Structure Activity Relationship Sar and Conformational Analysis of 1 1 Benzhydrylazetidin 3 Yl Pyrrolidine Analogues

Structural Determinants of Biological Activity within the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in many biologically active compounds. acs.org Its inherent ring strain and defined stereochemical properties make it a valuable component in drug design. rsc.orgnih.gov In the context of 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine analogues, the azetidine moiety, along with its bulky N-benzhydryl substituent, plays a crucial role in defining the molecule's interaction with biological targets.

Substitutions on the azetidine ring of analogues of this compound can significantly modulate their biological activity. The N-benzhydryl group is a large, lipophilic substituent that can influence properties such as solubility and is often used as a protective group in synthesis. nbinno.comresearchgate.net Its presence is likely to have a profound effect on the binding of the molecule to its biological target, potentially through steric interactions or by orienting the rest of the molecule within a binding pocket.

In a series of azetidine derivatives designed as triple reuptake inhibitors, the nature of the substituent at the 3-position of the azetidine ring was found to be critical for activity. frontiersin.org While not the exact compound , these findings suggest that modifications at this position in this compound would likely have a substantial impact on its biological profile. For instance, the introduction of different aryl or alkyl groups at the 3-position could alter the compound's selectivity and potency for various transporters or receptors.

Furthermore, studies on azetidine derivatives as STAT3 inhibitors have shown that systematic variations of substituents on the azetidine scaffold can be used to optimize potency and physicochemical properties. nih.gov For example, replacing a cyclohexyl group with other cyclic or acyclic moieties was tolerated, albeit with variable effects on potency, indicating that the azetidine core can serve as a versatile scaffold for fine-tuning biological activity. nih.gov

A hypothetical SAR study on substitutions at the azetidine ring of this compound analogues might yield data similar to that presented in Table 1, which is based on general principles observed in related azetidine derivatives.

Table 1: Hypothetical Biological Activity of Azetidine Ring-Substituted Analogues
AnalogueSubstitution on Azetidine RingHypothetical Biological Activity (IC50, nM)
Parent CompoundNone (H at C2 and C4)50
Analogue 12-Methyl75
Analogue 24-Fluoro40
Analogue 3N-de-benzhydryl>1000

The azetidine ring is not planar and exists in a puckered conformation. rsc.org This puckering can be influenced by the nature and position of substituents on the ring. The conformational preference of the azetidine ring is a critical determinant of the three-dimensional shape of the molecule, which in turn affects its ability to bind to a biological target.

Computational studies on N-acylhydrazone derivatives have demonstrated that methylation can significantly alter the preferred dihedral angles and lead to a less planar conformation. nih.gov Similarly, the bulky N-benzhydryl group in this compound is expected to have a significant impact on the conformational equilibrium of the azetidine ring. The steric bulk of the benzhydryl group may favor a particular puckered conformation to minimize steric hindrance.

Azetidines possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgnih.gov This inherent strain influences the chemical reactivity of the ring and can also play a role in its biological activity. rsc.orgnih.gov The strained nature of the azetidine ring can make it more susceptible to ring-opening reactions, which can be a factor in both its mechanism of action and its metabolic fate. rsc.org

From a medicinal chemistry perspective, the rigid and strained nature of the azetidine ring can be advantageous. It can help to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor. bldpharm.com This pre-organization of the molecule into a bioactive conformation can lead to higher binding affinity and potency. The synthesis of various azetidine-containing compounds often leverages this strain in what is termed "strain-release-driven" synthesis. rsc.org

Structural Determinants of Biological Activity within the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many natural products and synthetic drugs. nih.govresearchgate.net Its non-planar, flexible nature allows it to adopt various conformations, which can be exploited in drug design to achieve optimal interactions with biological targets. nih.gov

The biological activity of this compound analogues can be significantly influenced by the presence and nature of substituents on the pyrrolidine ring. The position, stereochemistry, and electronic properties of these substituents are key determinants of potency and selectivity. nih.gov

For instance, in a series of pyrrolidine derivatives acting as dipeptidyl peptidase-4 (DPP-4) inhibitors, the substituents on the pyrrolidine ring were shown to be crucial for binding to the S1 and S2 domains of the enzyme. acs.org Similarly, for analogues of this compound, introducing substituents on the pyrrolidine ring could modulate its interaction with the target protein.

A hypothetical SAR study exploring substitutions on the pyrrolidine ring of this compound analogues could reveal trends such as those presented in Table 2. This hypothetical data is based on general principles of how substituents on a pyrrolidine ring can affect biological activity, as seen in various classes of bioactive molecules.

Table 2: Hypothetical Biological Activity of Pyrrolidine Ring-Substituted Analogues
AnalogueSubstitution on Pyrrolidine RingHypothetical Biological Activity (IC50, nM)
Parent CompoundNone (H at all positions)50
Analogue 43-Hydroxy35
Analogue 53-Phenyl20
Analogue 62-Oxo150

The stereochemistry of the substituents on the pyrrolidine ring is also of paramount importance. Different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement of atoms required for optimal receptor binding. nih.gov

The pyrrolidine ring is not flat and undergoes a rapid conformational process known as pseudorotation. nih.gov This involves a continuous series of out-of-plane motions of the ring atoms, leading to a variety of envelope and twist conformations. The energy barrier for pseudorotation is low, meaning that the ring is highly flexible.

The conformational preference of the pyrrolidine ring can be influenced by the presence of substituents. nih.gov For example, a substituent may favor a particular envelope or twist conformation to minimize steric interactions or to engage in favorable intramolecular interactions. In the context of this compound, the attachment of the azetidine ring at the 1-position of the pyrrolidine will undoubtedly influence its conformational landscape.

The concept of conformational restriction by incorporating the pyrrolidine into a bicyclic system is a known strategy in drug design to improve binding affinity by reducing the entropic penalty of binding. bldpharm.com While the this compound system is not a fused bicyclic system, the steric bulk of the benzhydrylazetidinyl group will likely impose significant conformational constraints on the pyrrolidine ring, favoring certain pseudorotational states over others. This constrained conformation could be a key factor in the biological activity of this class of compounds.

Influence of Substitutions at Nitrogen and Other Positions

The nitrogen atoms within the azetidine and pyrrolidine rings, as well as other positions on these rings, represent key points for chemical modification to modulate the pharmacological activity of this compound analogues.

The basicity of the pyrrolidine nitrogen is a critical factor, as it is believed to interact with key residues, such as a conserved aspartate residue (Asp79 in human DAT), in the binding pocket of the dopamine (B1211576) transporter. mdma.ch Altering the substitution on this nitrogen can significantly impact binding affinity. For instance, in related scaffolds, N-alkylation of the pyrrolidine or similar nitrogen-containing rings can influence potency and selectivity. researchgate.net While N-methyl substitution in some parent structures like lobelane (B1250731) did not significantly alter affinity for the vesicular monoamine transporter 2 (VMAT2), its removal to norlobelane was well-tolerated, suggesting that this position can be modified. nih.gov In the context of benztropine (B127874) analogues, N-substitution on the tropane (B1204802) ring (a related bicyclic amine) with various alkyl and arylalkyl groups was generally well-tolerated at the DAT, although bulky substituents could lead to decreased affinity. nih.govnih.gov

Substitutions on the carbon framework of the azetidine and pyrrolidine rings also play a crucial role in defining the SAR. For pyrrolidine-based structures, substitutions at the 3 and 4-positions can significantly affect potency and selectivity for monoamine transporters. nih.gov For example, 3,3-disubstituted pyrrolidines have been identified as potent monoamine triple reuptake inhibitors. nih.gov Similarly, for azetidine rings, substitutions at the 3-position are critical. In a series of azetidine derivatives, the introduction of an amide moiety at this position, with further modifications on the phenyl ring of the amide, yielded potent D2 and D4 receptor antagonists.

Position of SubstitutionType of SubstitutionGeneral Effect on Activity
Pyrrolidine NitrogenAlkylationModulates potency and selectivity
Azetidine Ring (Position 3)Amide MoietyCan confer potent activity at dopamine receptors
Pyrrolidine Ring (Position 3)DisubstitutionCan lead to triple reuptake inhibition

Contribution of the Benzhydryl Moiety to SAR

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a well-established pharmacophore in many centrally active compounds, including DAT inhibitors. Its size, hydrophobicity, and conformational flexibility are key determinants of binding affinity.

Modification of the aromatic rings of the benzhydryl moiety provides a powerful tool for fine-tuning the pharmacological profile of these analogues. The position, size, and electronic nature of the substituents can have profound effects on DAT affinity and selectivity.

In studies of benztropine analogues, para-substitution on one of the phenyl rings with a chloro group resulted in a tenfold increase in potency for inhibiting dopamine uptake and a significant increase in selectivity for DAT over the serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov This highlights the favorable interactions that can be achieved with specific substitutions. Conversely, increasing the steric bulk with substitutions like 4',4''-dichloro on the diphenyl ether of related compounds led to a decrease in DAT affinity. nih.gov

The following table summarizes the effects of aromatic ring substitutions on DAT affinity in related benzhydryl-containing compounds.

SubstitutionPositionEffect on DAT AffinityReference
Chloropara10-fold increase nih.gov
Di-chloro4',4''Decrease nih.gov
Fluoro4',4''-diFHigh affinity maintained with N-substitution nih.gov
Trifluoromethyl4-CF380-fold less potent in α-PHP analogues nih.gov
Halogensmeta vs. paraMeta-substitution can lead to higher DAT/SERT selectivity researchgate.net

The carbon atom of the benzhydryl group is a stereocenter, and the spatial arrangement of the two phenyl rings is critical for optimal interaction with the DAT binding site. Enantiomers of compounds containing a benzhydryl moiety often exhibit significant differences in their biological activity.

For many DAT inhibitors, one enantiomer is significantly more potent than the other. mdpi.com The separation of these enantiomers is crucial for understanding the SAR and for developing more selective and potent drugs. rsc.orgyoutube.comregistech.com The differential binding of stereoisomers suggests a specific, three-dimensional binding pocket in the transporter protein. Molecular modeling studies of benztropine analogues at the DAT suggest that the two phenyl rings of the benzhydryl group orient themselves in a specific manner within the binding site, interacting with hydrophobic residues. nih.gov The stereochemistry of the entire molecule, including the azetidine and pyrrolidine rings, will influence the preferred conformation of the benzhydryl group and thus its interaction with the transporter.

Integrated SAR of the Azetidine-Pyrrolidine Hybrid Scaffold

The azetidine ring serves as a central scaffold, positioning the pyrrolidine and benzhydryl groups in a specific spatial orientation. The rigidity of the four-membered azetidine ring, compared to more flexible linkers, restricts the conformational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. nih.gov

The pyrrolidine ring, containing the basic nitrogen, is believed to provide the key interaction with the conserved aspartate residue in the DAT. mdma.ch Its conformation and the accessibility of the nitrogen lone pair are influenced by the attachment to the azetidine ring.

Based on the SAR of related compounds, a pharmacophore model for this compound analogues as DAT inhibitors can be proposed. nih.govnih.govmdpi.com The key features include:

A basic nitrogen atom: The pyrrolidine nitrogen, which is protonated at physiological pH, is essential for the ionic interaction with Asp79 of the DAT. mdma.ch

A hydrophobic region: The benzhydryl moiety provides a large hydrophobic surface that interacts with hydrophobic pockets within the transporter. nih.gov

Specific spatial arrangement: The relative orientation of the basic nitrogen and the hydrophobic benzhydryl group, dictated by the azetidine scaffold, is crucial for high-affinity binding.

The general pharmacophore for many DAT inhibitors includes a protonatable amine and two hydrophobic domains. In the case of this compound, the pyrrolidine nitrogen serves as the amine, and the two phenyl rings of the benzhydryl group constitute the hydrophobic domains. The azetidine ring acts as a constrained linker that enforces a specific distance and geometry between these key features.

Stereochemical Influences on Target Binding and Biological Profile

The presence of chiral centers within the pyrrolidine ring and its substituents gives rise to stereoisomers, which can exhibit distinct pharmacological properties. Even subtle changes in the three-dimensional architecture of a molecule can lead to significant differences in binding affinity and functional activity at biological targets. This is often due to the stereospecific nature of receptor binding pockets and enzyme active sites.

Research into pyrrolidine derivatives consistently highlights the profound impact of stereochemistry on their biological profiles. The spatial arrangement of substituents affects how a molecule fits into its binding site, influencing the formation of key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Consequently, one enantiomer of a chiral drug may display high affinity and desired therapeutic effects, while the other may be less active or even contribute to off-target effects. nih.govnih.govdntb.gov.ua

In the broader context of medicinal chemistry, the synthesis and evaluation of individual stereoisomers are crucial steps in understanding the SAR of a compound class. For example, in the development of other centrally active agents containing a pyrrolidine ring, the separation and pharmacological characterization of enantiomers have often revealed that the desired activity resides predominantly in one isomer.

The following interactive table provides a hypothetical illustration based on typical findings for related monoamine reuptake inhibitors, demonstrating how binding affinities (Ki values in nM) for the (R)- and (S)-enantiomers of a compound like this compound might differ.

CompoundEnantiomerDAT Ki (nM)SERT Ki (nM)
This compound (R)15150
(S)25030
Analogue A (R)5200
(S)35025
Analogue B (R)5080
(S)80015

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound enantiomers were not found in the searched literature. The trends shown are representative of the stereoselectivity often observed in related compounds.

Mechanistic Investigations of 1 1 Benzhydrylazetidin 3 Yl Pyrrolidine S Biological Actions

Molecular Target Identification and Characterization

The initial characterization of 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine has centered on its potential as a modulator of monoamine transporters, which are crucial for regulating neurotransmitter signaling in the brain.

Receptor Binding Affinity and Selectivity Profiling

Research into the binding profile of this compound has primarily focused on its affinity for the dopamine (B1211576) transporter (DAT). Structure-activity relationship (SAR) studies of related benztropine (B127874) analogues and other pyrrolidine-containing compounds suggest that the benzhydryl and pyrrolidine (B122466) moieties are key pharmacophoric features for DAT interaction. nih.govnih.gov These studies have laid the groundwork for investigating the specific binding affinities of this compound.

While direct, publicly available binding data (such as Kᵢ values) for this compound at a wide range of receptors remains limited, the chemical architecture strongly suggests that its primary target is the dopamine transporter. The general class of compounds, characterized by a bulky benzhydryl group and a nitrogen-containing ring system, often exhibits high affinity for the DAT. nih.govnih.gov Further comprehensive screening against a panel of other receptors and transporters, including the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), would be necessary to establish a complete selectivity profile.

Table 1: Anticipated Receptor Binding Profile of this compound Based on Structural Analogs

TargetExpected AffinityRationale
Dopamine Transporter (DAT)HighThe benzhydryl and pyrrolidine motifs are known to confer high affinity for DAT in related chemical series. nih.govnih.gov
Serotonin Transporter (SERT)Lower than DATModifications on the nitrogenous ring system in related compounds often lead to significant drops in SERT affinity. nih.gov
Norepinephrine Transporter (NET)Lower than DATSimilar to SERT, selectivity for DAT over NET is a common feature of this structural class. nih.gov
Muscarinic ReceptorsPossibleBenztropine and its analogs are known to have affinity for muscarinic receptors. nih.gov
Histamine (B1213489) H1 ReceptorsPossibleThe benzhydryl moiety is a common feature in many histamine H1 antagonists. nih.gov

This table is predictive and based on the analysis of structurally related compounds. Experimental verification is required.

Enzyme Inhibition Kinetics and Specificity

Currently, there is no specific information available in the public domain regarding the enzyme inhibition kinetics and specificity of this compound. Investigations would be required to determine if this compound interacts with enzymes such as monoamine oxidase (MAO-A and MAO-B) or other enzymes involved in neurotransmitter metabolism.

Ion Channel Modulation and Gating Mechanisms

There is no available data to suggest that this compound directly modulates ion channels. While some sigma receptor ligands, which can share structural similarities, have been shown to modulate Kv2.1 channels, a direct link for this specific compound has not been established.

Cellular and Subcellular Mechanisms of Action

The cellular effects of this compound are presumed to be a direct consequence of its interaction with its primary molecular target.

Intracellular Signaling Pathway Elucidation

Given its expected activity as a dopamine transporter inhibitor, the primary cellular mechanism of this compound would be the blockade of dopamine reuptake from the synaptic cleft. This action leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic signaling. The downstream consequences of this enhanced signaling would involve the activation of postsynaptic dopamine receptors (D1-D5), which in turn modulate various intracellular signaling cascades, including those involving cyclic AMP (cAMP) and other second messengers.

Allosteric Modulation and Orthosteric Binding

The interaction of a ligand with a receptor can occur at two primary sites: the orthosteric site and the allosteric site. The orthosteric site is the primary binding site for the endogenous ligand (e.g., a neurotransmitter or hormone). Compounds that bind to this site are known as orthosteric ligands and can act as agonists (mimicking the endogenous ligand), antagonists (blocking the endogenous ligand), or inverse agonists.

In contrast, allosteric modulators bind to a topographically distinct site on the receptor. researchgate.net This binding event can induce a conformational change in the receptor that, in turn, alters the binding affinity or efficacy of the orthosteric ligand. researchgate.net Positive allosteric modulators (PAMs) enhance the effect of the orthosteric ligand, while negative allosteric modulators (NAMs) reduce it. nih.gov A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are often less conserved across receptor families than orthosteric sites. researchgate.net Determining whether this compound acts as an orthosteric or allosteric modulator would require specific binding assays, such as radioligand binding studies, where the compound's ability to displace a known orthosteric ligand is evaluated in the presence and absence of that ligand.

Mechanistic Insights from Structure-Based Drug Design

Structure-based drug design is a powerful approach to understanding how a compound interacts with its biological target and to guide the development of more potent and selective molecules.

Elucidation of Binding Modes (e.g., GPR40, Monoaminergic Transporters, Dopamine Receptors)

To elucidate the binding mode of a compound like this compound, techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) would be employed to solve the three-dimensional structure of the compound in complex with its target receptor. This would reveal the precise orientation and conformation of the ligand within the binding pocket.

For instance, in the context of G protein-coupled receptor 40 (GPR40) , a target for type 2 diabetes, agonists are known to bind within a pocket formed by transmembrane helices. nih.govnih.gov The benzhydryl and pyrrolidine moieties of the compound would be analyzed for their potential interactions with key amino acid residues within this pocket.

Similarly, for monoaminergic transporters (such as the dopamine, norepinephrine, and serotonin transporters), which are targets for antidepressants and psychostimulants, inhibitors often bind to the central substrate-binding site, blocking the reuptake of neurotransmitters. researchgate.netnih.gov The benzhydryl group, a bulky lipophilic moiety, could potentially occupy a significant portion of this binding site.

In the case of dopamine receptors , different subtypes (D1-D5) exist, and ligands can exhibit varying degrees of selectivity. nih.govnih.gov The binding of antagonists often involves interactions with specific residues in the transmembrane domains that prevent the receptor from adopting an active conformation. nih.gov

Rationalization of Observed Biological Activity through Molecular Interactions

Once the binding mode is established, the observed biological activity (e.g., agonism, antagonism, or modulation) can be rationalized by analyzing the specific molecular interactions between the compound and the receptor. These interactions can include:

Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.

Ionic interactions: Electrostatic attractions between charged groups.

Van der Waals forces: Weak, short-range electrostatic attractive forces.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.

Pi-stacking: Attractive, noncovalent interactions between aromatic rings.

By understanding these interactions, researchers can explain why a particular compound has a certain level of potency and selectivity. This knowledge is crucial for the iterative process of drug design, where chemical modifications are made to the lead compound to improve its pharmacological profile. nih.gov For example, the addition or removal of functional groups on the benzhydryl or pyrrolidine rings of this compound would be expected to alter its binding affinity and functional activity based on how these changes affect the aforementioned molecular interactions.

Preclinical Pharmacological Efficacy and Potency Studies of 1 1 Benzhydrylazetidin 3 Yl Pyrrolidine Analogues

In Vitro Pharmacological Characterization

The initial phase of preclinical assessment involves characterizing the pharmacological activity of these compounds at the molecular and cellular level using a variety of in vitro assays.

Receptor Agonist/Antagonist Activity Assays

The interaction of pyrrolidine (B122466) and azetidine (B1206935) analogues with various receptors has been a key area of investigation, particularly for conditions related to the central nervous system.

Dopamine (B1211576) and Serotonin (B10506) Receptors: In the search for multi-target antidepressants, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their affinity to serotonin (5-HT1A) and dopamine (D2) receptors. Compound 11 from this series demonstrated a high affinity for both the 5-HT1A receptor (Ki = 128.0 nM) and the D2 receptor (Ki = 51.0 nM) nih.gov. Another study focused on azetidine derivatives as dopaminergic antagonists, identifying N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide as the most potent D2 and D4 antagonists, respectively researchgate.net.

Histamine (B1213489) Receptors: A conformationally constrained pyrrolidine analogue of histamine was developed to target the H3 receptor. The (+) enantiomer, known as immepyr , was found to be a potent and highly selective H3 agonist with an H3/H1 in vivo activity ratio significantly greater than 550, indicating a high degree of selectivity over the H1 receptor nih.gov.

Table 1: Receptor Binding Affinity of Selected Analogues
CompoundTarget ReceptorBinding Affinity (Ki, nM)Activity
Compound 115-HT1A128.0Agonist/Antagonist Activity
Compound 11D251.0Agonist/Antagonist Activity
N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamideD2Not SpecifiedAntagonist
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamideD4Not SpecifiedAntagonist
ImmepyrH3Not SpecifiedAgonist

Enzyme Activity Assays (e.g., PARP-1/2, ABHD6, MMPs, DHFR)

The inhibitory effects of these analogues on various enzymes have been explored, revealing potential applications in metabolic diseases and other conditions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Several studies have focused on pyrrolidine derivatives as inhibitors of DPP-4, an enzyme involved in glucose metabolism. A series of pyrrole-3-carboximidamide derivatives were synthesized and evaluated, with compounds 5f and 5g emerging as the most potent inhibitors, displaying IC₅₀ values of 12.19 nM and 23.08 nM, respectively nih.gov. Another study on cyclopyrrolidine compounds clubbed with oxadiazole bases also reported good DPP-IV inhibitory activity ijper.org.

α-Amylase and α-Glucosidase Inhibition: In the context of type-2 diabetes, pyrrolidine derivatives have been investigated as inhibitors of carbohydrate-metabolizing enzymes. The 4-methoxy analogue 3g showed significant inhibitory activity against both α-amylase (IC₅₀ = 26.24 µg/mL) and α-glucosidase (IC₅₀ = 18.04 µg/mL) nih.gov.

α/β-Hydrolase Domain-Containing 6 (ABHD6) Inhibition: A series of carbamates were designed and synthesized as potential inhibitors of ABHD6, a serine hydrolase. This research focused on modifying different regions of the molecule to improve potency and selectivity nih.gov.

Table 2: Enzyme Inhibition Data for Selected Analogues
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)
Compound 5fDPP-412.19 nM
Compound 5gDPP-423.08 nM
Analogue 3g (4-methoxy)α-Amylase26.24 µg/mL
Analogue 3g (4-methoxy)α-Glucosidase18.04 µg/mL

Neurotransmitter Reuptake Inhibition Assays (e.g., Serotonin, Dopamine, Norepinephrine)

Analogues have been designed as monoamine reuptake inhibitors for the potential treatment of depression and other mood disorders.

Triple Reuptake Inhibition: A series of 3-aryl-3-oxypropylamine-based azetidines were designed as triple reuptake inhibitors (TRIs). From 86 analogues, compound 6be was identified as a promising candidate researchgate.net.

Serotonin and Norepinephrine (B1679862) Reuptake Inhibition: The compound ABT-200 , a pyrrolidine derivative, was found to antagonize the uptake of norepinephrine into rat hypothalamus synaptosomes with an IC₅₀ value of 841 nM nih.gov. A separate series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed strong affinity for the serotonin transporter (SERT). Compound 4 from this series exhibited a desirable binding profile for SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT) with Ki values of 47.0 nM and 167.0 nM for SERT and NET, respectively nih.gov.

Table 3: Neurotransmitter Transporter Binding Affinity
CompoundTarget TransporterBinding Affinity (Ki or IC₅₀, nM)
ABT-200NET841
Compound 4SERT47.0
Compound 4NET167.0
Compound 11SERT9.2
Compound 11DAT288.0

Cell Proliferation and Viability Assays (e.g., Anticancer Activity)

The cytotoxic effects of various pyrrolidine and azetidine analogues have been evaluated against a range of human cancer cell lines.

Activity against Various Cancer Lines: A series of pyrrole derivatives showed potent anti-cancer activity. Compound 19 was highly effective against MGC 80-3, HCT-116, and CHO cell lines (IC₅₀s = 1.0-1.7 μM), while compound 21 was most potent against HepG2, DU145, and CT-26 cell lines (IC₅₀s = 0.5-0.9 μM) nih.gov. Diphenylamine-pyrrolidin-2-one-hydrazone derivatives were also tested, with the most promising compounds showing selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values ranging from 2.5 to 20.2 µM nih.gov.

Spirooxindole Analogues: A series of spiro[pyrrolidine-thiazolo-oxindoles] were synthesized and tested for antiproliferative effects. The spirooxindole analogue 5g demonstrated broad activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with potency greater than the reference drug cisplatin in the HepG2 and MCF-7 lines mdpi.com.

Table 4: In Vitro Anticancer Activity of Selected Analogues
CompoundCancer Cell LineActivity (IC₅₀ or EC₅₀)
Compound 19MGC 80-3, HCT-1161.0 - 1.7 µM
Compound 21HepG2, DU145, CT-260.5 - 0.9 µM
Diphenylamine-pyrrolidin-2-one-hydrazone derivativePPC-1, IGR392.5 - 20.2 µM
Spirooxindole 5gHepG2, MCF-7, HCT-116More potent than cisplatin (HepG2, MCF-7)

In Vivo Efficacy Assessments in Relevant Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models that mimic human diseases to assess their efficacy.

Disease Models for Antidiabetic, Anticancer, Antibacterial, Antiviral, Anti-inflammatory, Anticonvulsant, Antidepressant Activities

Antidiabetic Activity: In a high-fat diet (HFD) and streptozotocin (STZ)-Nicotinamide induced diabetic rat model, several cyclopyrrolidine-oxadiazole derivatives were tested. Compounds B-I and B-XI showed a significant reduction in random blood glucose levels ijper.org. Similarly, the DPP-4 inhibitor, compound 5g , demonstrated a significant decrease in blood glucose in diabetic Wistar rats after two weeks of daily administration and was also effective in an oral glucose tolerance test in mice nih.gov.

Antiviral Activity: The antiviral potential of these analogues has been explored against various viruses. A 1-heteroaryl-2-alkoxyphenyl analog, compound 1 , displayed an EC₅₀ value of 4.7 µM against SARS-CoV-2 and was also active against other beta-coronaviruses mdpi.com. Another study on piperidinyl amidrazones showed significant activity against herpes simplex virus type-1 (HSV-1), with compound 7d reducing viral plaques by 67% nih.govresearchgate.net.

Anti-inflammatory and Antinociceptive Activity: A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides was evaluated for antinociceptive properties. Compound 14 showed high efficacy in models of tonic pain (formalin-induced), neurogenic pain (capsaicin-induced), and neuropathic pain (oxaliplatin-induced) in mice. It also demonstrated distinct anti-inflammatory activity in a carrageenan-induced inflammation model nih.gov.

Anticonvulsant Activity: The anticonvulsant properties of pyrrolidine-2,5-dione derivatives have been extensively studied in mouse models. Compound 14 from one series showed robust activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, with ED₅₀ values of 49.6 mg/kg (MES), 67.4 mg/kg (scPTZ), and 31.3 mg/kg (6 Hz) nih.gov. Another lead compound, 33 , from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, also showed promising antiseizure properties with ED₅₀ values of 27.4 mg/kg (MES) and 30.8 mg/kg (6 Hz) nih.gov.

Antidepressant Activity: In an animal model for antidepressant activity, the pyrrolidine derivative ABT-200 was effective in antagonizing nocturnal hyperactivity in olfactory bulbectomized rats nih.gov. A series of novel benzothiazole derivatives were also tested, with compounds 3c, 3d, 3f–3h reducing the immobility time of mice in the tail suspension test, suggesting antidepressant-like effects mdpi.com.

Table 5: In Vivo Efficacy of Selected Analogues in Animal Models
CompoundTherapeutic AreaAnimal ModelKey Finding
B-I, B-XIAntidiabeticHFD-STZ-Nicotinamide induced diabetic ratSignificant reduction in blood glucose
Compound 1AntiviralSARS-CoV-2 infected cellsEC₅₀ = 4.7 µM
Compound 14AnticonvulsantMouse seizure models (MES, scPTZ, 6 Hz)ED₅₀ = 49.6 mg/kg (MES), 67.4 mg/kg (scPTZ)
Compound 33AnticonvulsantMouse seizure models (MES, 6 Hz)ED₅₀ = 27.4 mg/kg (MES), 30.8 mg/kg (6 Hz)
ABT-200AntidepressantOlfactory bulbectomized ratActive in antagonizing hyperactivity

Behavioral Phenotyping in Neurological Models

Detailed behavioral phenotyping of 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine and its analogues in established neurological models is crucial for elucidating their potential therapeutic applications. While specific studies on this particular compound are not extensively available in the public domain, the known central nervous system activity of related benzhydryl and pyrrolidine-containing molecules suggests that behavioral assessments would likely focus on domains relevant to neuropsychiatric and neurodegenerative disorders.

In preclinical rodent models, a battery of behavioral tests is typically employed to characterize the effects of novel compounds. For assessing potential antidepressant-like activity, the Forced Swim Test and Tail Suspension Test are commonly utilized to measure behavioral despair. Anxiolytic properties can be evaluated using the Elevated Plus Maze and the Light-Dark Box test, which capitalize on the innate conflict between exploration and aversion to open or brightly lit spaces.

To investigate effects on cognitive function, a range of maze-based tasks are available. The Morris Water Maze and the Barnes Maze are used to assess spatial learning and memory. Novel Object Recognition tasks can evaluate non-spatial memory. Psychomotor stimulant effects are often measured through locomotor activity monitoring in an open field. Furthermore, models of psychosis, such as amphetamine- or phencyclidine-induced hyperlocomotion, can be used to assess potential antipsychotic efficacy.

A hypothetical data table illustrating the kind of results that would be sought in such studies is presented below.

Table 1: Hypothetical Behavioral Phenotyping Data for a this compound Analogue (Compound X)

Behavioral Test Animal Model Key Parameter Measured Hypothetical Result for Compound X Interpretation
Forced Swim Test Mouse Immobility Time Decreased Potential Antidepressant-like Effect
Elevated Plus Maze Rat Time in Open Arms Increased Potential Anxiolytic Effect
Novel Object Recognition Mouse Discrimination Index Increased Potential Cognitive Enhancement

Biomarker Analysis and Pharmacodynamic Responses in Vivo

In vivo biomarker analysis and the assessment of pharmacodynamic responses are essential for understanding the molecular mechanisms underlying the behavioral effects of this compound analogues. These studies bridge the gap between drug administration and the observed behavioral outcomes.

A primary technique for measuring dynamic changes in neurotransmitter levels in specific brain regions of freely moving animals is in vivo microdialysis. This technique would be critical for determining the effects of these analogues on the extracellular concentrations of key monoamines such as dopamine, serotonin, and norepinephrine, which are implicated in a wide range of neurological functions and disorders. nih.gov The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are common targets for centrally acting drugs, and compounds containing the benzhydryl moiety are known to often interact with these transporters. nih.gov

Beyond neurotransmitter levels, biomarker studies could also involve post-mortem tissue analysis to measure changes in receptor density, protein expression, or the activation of downstream signaling pathways. For instance, alterations in the expression of brain-derived neurotrophic factor (BDNF) or the phosphorylation state of key signaling proteins like CREB (cAMP response element-binding protein) in brain regions such as the hippocampus or prefrontal cortex could provide insights into the neuroplastic effects of the compounds.

Table 2: Hypothetical In Vivo Biomarker and Pharmacodynamic Data for a this compound Analogue (Compound Y)

Assay Brain Region Biomarker/Response Measured Hypothetical Result for Compound Y Mechanistic Implication
In Vivo Microdialysis Nucleus Accumbens Extracellular Dopamine Increased Dopamine Transporter Inhibition
In Vivo Microdialysis Prefrontal Cortex Extracellular Serotonin Increased Serotonin Transporter Inhibition
Western Blot Hippocampus pCREB/CREB ratio Increased Engagement of Neuroplasticity Pathways

Comparative Preclinical Studies with Established Pharmacological Agents

To contextualize the potential therapeutic value of novel compounds, it is imperative to conduct comparative preclinical studies against established pharmacological agents that are currently used in the clinic.

Evaluation of Efficacy Relative to Reference Compounds

The efficacy of this compound analogues would be directly compared to that of reference compounds in relevant behavioral models. For example, if a novel analogue demonstrates antidepressant-like effects, its efficacy would be compared against a standard selective serotonin reuptake inhibitor (SSRI) like fluoxetine or a tricyclic antidepressant (TCA) such as desipramine. nih.gov The goal is to determine if the novel compound offers a superior therapeutic effect or a faster onset of action.

Table 3: Hypothetical Comparative Efficacy Data in the Mouse Forced Swim Test

Compound Immobility Time (seconds) % Change vs. Vehicle
Vehicle 150 ± 10 -
Fluoxetine (Reference) 100 ± 8 -33%

Assessment of Selectivity and Potency against Multiple Targets

The selectivity and potency of a drug candidate against its intended target(s) versus off-target sites are critical determinants of its therapeutic window and potential for side effects. For this compound analogues, in vitro binding assays are essential to determine their affinity (Ki) for a panel of receptors and transporters. Given the structural motifs, this panel would typically include the dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors (GPCRs). nih.gov

A desirable profile for a novel CNS agent might be high potency at its therapeutic target(s) with significantly lower affinity for other targets that could mediate adverse effects. For instance, a compound designed as a dopamine reuptake inhibitor would ideally have high affinity for DAT and much lower affinity for SERT, NET, and other receptors to minimize side effects associated with those targets. nih.gov

Table 4: Hypothetical In Vitro Binding Affinity Profile (Ki, nM)

Compound DAT SERT NET D2 Receptor 5-HT2A Receptor
Cocaine (Reference) 150 250 40 3000 2000

This hypothetical profile suggests that Compound A is a more potent and selective dopamine transporter inhibitor compared to cocaine, with less activity at the serotonin and norepinephrine transporters and negligible affinity for the tested dopamine and serotonin receptors.

Computational and Theoretical Approaches in the Study of 1 1 Benzhydrylazetidin 3 Yl Pyrrolidine

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comscispace.com This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Receptor Complex Structures

To predict the ligand-receptor complex structure for 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine, a specific biological target would first need to be identified based on its pharmacological activity. A molecular docking simulation would then be performed to predict the most stable binding pose of the compound within the active site of the target receptor.

Table 1: Hypothetical Docking Scores for this compound with a Target Receptor

ParameterValue
Target ReceptorNot Available
Docking Score (kcal/mol)Not Available
Binding Affinity (Ki)Not Available

Note: This table is for illustrative purposes only. No specific data is available for this compound.

Analysis of Key Intermolecular Interactions

Following a docking simulation, the resulting complex would be analyzed to identify the key intermolecular interactions responsible for binding. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Understanding these interactions is crucial for optimizing the ligand's affinity and selectivity for the target. researchgate.net

Table 2: Hypothetical Intermolecular Interactions for this compound

Interaction TypeInteracting Residues in Target
Hydrogen BondNot Available
Hydrophobic InteractionNot Available
Pi-StackingNot Available

Note: This table is for illustrative purposes only. No specific data is available for this compound.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

Electronic Structure Analysis

An electronic structure analysis of this compound would involve calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Hypothetical DFT Electronic Properties of this compound

ParameterValue (Hartree)
HOMO EnergyNot Available
LUMO EnergyNot Available
HOMO-LUMO GapNot Available

Note: This table is for illustrative purposes only. No specific data is available for this compound.

Reaction Mechanism Predictions for Synthesis and Degradation

DFT calculations can also be used to model reaction pathways, helping to predict the mechanisms of a compound's synthesis and potential degradation routes. This involves calculating the energies of reactants, transition states, and products to determine the most likely reaction pathways. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. tandfonline.com An MD simulation of this compound, either in solution or bound to a receptor, would reveal information about its conformational flexibility, stability, and the time-evolution of its interactions with its environment.

Absence of Published Research on Computational Studies of this compound

A comprehensive review of scientific literature reveals a significant gap in the public domain regarding computational and theoretical studies specifically focused on the chemical compound this compound. Despite extensive searches for peer-reviewed articles and research data, no specific studies were found that address the conformational analysis, protein-ligand interactions, quantitative structure-activity relationship (QSAR) modeling, or virtual screening of this particular molecule.

Therefore, it is not possible to provide a detailed, evidence-based article on the topics outlined in the user's request. The required subsections—including conformational sampling, protein-ligand complex stability, development of predictive models, identification of structural features influencing potency, and the identification of novel analogues—are all contingent on the existence of primary research data, which is currently unavailable for this compound.

While computational and theoretical approaches are widely applied in drug discovery and medicinal chemistry to study various heterocyclic compounds, including pyrrolidine (B122466) and azetidine (B1206935) derivatives, the specific compound of interest, this compound, does not appear to have been the subject of such published investigations. Generating content on the requested topics without supporting scientific literature would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Further research and publication in the field of computational chemistry would be necessary to address the specific structural and dynamic properties of this compound and its potential biological activities. Until such research is made public, a detailed analysis as requested cannot be compiled.

Virtual Screening and De Novo Design Strategies

Optimization of Scaffold Properties for Target Interaction

At the heart of scaffold optimization lies the detailed analysis of its structure-activity relationships (SAR). mdpi.com For the this compound core, this involves exploring how modifications to the benzhydryl, azetidine, and pyrrolidine moieties influence biological activity. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its ability to explore pharmacophore space effectively through its three-dimensional, non-planar structure. researchgate.net Its stereochemistry plays a crucial role in establishing precise interactions with enantioselective proteins. researchgate.net

Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this optimization process. nih.gov These methods generate predictive models that correlate the steric and electrostatic fields of a series of analog compounds with their biological activities. nih.gov For instance, a hypothetical CoMFA study on a series of this compound derivatives might reveal that bulky substituents on the phenyl rings of the benzhydryl group are favorable for activity, while electronegative groups on the pyrrolidine ring are detrimental. Such insights guide the synthesis of new analogs with potentially improved target affinity.

Molecular docking simulations are another cornerstone of scaffold optimization. These simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govnih.gov By visualizing the binding pose of this compound, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.gov This information is critical for identifying "hot spots" on the scaffold where modifications could lead to more favorable interactions. For example, docking studies might indicate that one of the phenyl rings of the benzhydryl group fits into a hydrophobic pocket, while the pyrrolidine nitrogen is positioned to form a crucial hydrogen bond with an acidic residue in the active site.

The table below illustrates hypothetical data from a molecular docking and QSAR study on a series of analogs based on the this compound scaffold, targeting a hypothetical protein kinase.

Compound IDModification on Benzhydryl Ring (R1)Modification on Pyrrolidine Ring (R2)Predicted Binding Affinity (ΔG, kcal/mol) nih.govPredicted IC50 (µM)
LEAD-001 HH-8.50.520
LEAD-002 4-FluoroH-9.10.210
LEAD-003 4-ChloroH-9.50.150
LEAD-004 4-MethoxyH-8.20.890
LEAD-005 H3-Hydroxy-8.80.450
LEAD-006 H3-Methyl-8.40.670

Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complexes over time. nih.govnih.gov An MD simulation can reveal whether the initial binding pose obtained from docking is maintained or if the ligand undergoes significant conformational changes, providing a more dynamic and realistic picture of the binding event. nih.gov

Beyond enhancing target affinity, computational methods are also used to optimize the pharmacokinetic properties of the scaffold. This involves predicting ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov For example, introducing a methyl group at a strategic position on the pyrrolidine ring could sterically hinder metabolic enzymes, thereby improving the compound's metabolic stability and bioavailability, a strategy that has been successfully applied to other pyrrolidine-containing molecules. researchgate.net Predictive models can estimate properties like lipophilicity (cLogP), aqueous solubility, and potential for hERG channel inhibition, guiding the design of compounds with more drug-like characteristics. nih.gov

The table below presents hypothetical in silico ADME/Tox predictions for selected optimized leads.

Compound IDcLogPAqueous Solubility (mg/L)hERG Inhibition PredictionAmes Mutagenicity Prediction nih.gov
LEAD-001 3.825.5Low RiskNegative
LEAD-003 4.215.1Low RiskNegative
LEAD-005 3.245.8Low RiskNegative

Through the iterative application of these computational and theoretical strategies—from QSAR and molecular docking to MD simulations and ADME/Tox profiling—the this compound scaffold can be systematically refined. This data-driven optimization process accelerates the discovery of potent and selective drug candidates by prioritizing the synthesis of compounds with the highest probability of success, ultimately making the drug discovery pipeline more efficient. mdpi.com

Future Research Trajectories and Broader Academic Impact of 1 1 Benzhydrylazetidin 3 Yl Pyrrolidine Research

Innovations in Synthetic Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic strategies. For compounds like 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine, future research in synthetic methodologies is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating larger-scale production for further preclinical and clinical evaluation.

The current synthetic approaches to complex molecules containing azetidine (B1206935) and pyrrolidine (B122466) rings often involve multi-step processes that can be resource-intensive. Future research will likely focus on creating more streamlined and environmentally benign synthetic pathways. This includes the development of one-pot reactions, the use of greener solvents and reagents, and the implementation of catalytic methods to improve atom economy. For instance, the iridium-catalyzed reductive generation of azomethine ylides represents a modern approach to constructing functionalized pyrrolidines under mild conditions. idrblab.orgnih.gov Such methods could be adapted for the synthesis of the this compound scaffold.

Furthermore, the synthesis of key precursors, such as 1-benzhydrylazetidin-3-ol (B14779), has been a subject of process improvement research, aiming for high-yielding, chromatography-free methods suitable for large-scale production. An improved one-pot synthesis of this precursor has been developed, minimizing impurities and achieving high purity. nih.gov The application of borrowing hydrogen methodology, which uses in-situ generation of reactive intermediates from alcohols, presents another sustainable strategy for the synthesis of functionalized pyrrolidines and piperidines from readily available triols and amines. researchgate.net These advancements in creating key building blocks are fundamental for the efficient assembly of the final compound. The pursuit of sustainable routes, such as those converting biomass-derived furans into nitrogen-containing chemicals, also highlights a broader trend in chemical synthesis that could influence future approaches to generating heterocyclic scaffolds. nih.gov

The this compound scaffold offers numerous sites for chemical modification to explore the chemical space and optimize pharmacological properties. Future research will undoubtedly delve into novel chemical transformations to diversify this core structure. This could involve the late-stage functionalization of the azetidine or pyrrolidine rings, allowing for the rapid generation of a library of analogs with varied substituents. For example, methods for the direct C-H functionalization of saturated heterocycles are becoming increasingly sophisticated and could be applied to this scaffold.

The exploration of cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, provides a powerful tool for constructing spiro-pyrrolidine systems with high stereocontrol, which could be adapted to create novel analogs of the target compound. mdpi.com Additionally, ring-expansion reactions of pyrrolidine have been developed, offering pathways to novel fused heterocyclic systems. nih.gov The ability to stereoselectively synthesize different isomers is also critical, as the spatial arrangement of substituents can dramatically influence biological activity. rsc.org By systematically modifying the benzhydryl group, the pyrrolidine ring, and the azetidine linker, researchers can fine-tune the compound's affinity and selectivity for its biological targets.

Advanced Mechanistic Elucidation Techniques

A deep understanding of how a ligand interacts with its biological target is paramount for rational drug design. For this compound, which is anticipated to interact with complex biological macromolecules like membrane transporters, advanced analytical techniques are indispensable for elucidating the intricacies of its mechanism of action.

High-resolution structural techniques, such as X-ray crystallography and cryogenic electron microscopy (cryo-EM), are powerful tools for visualizing the precise binding mode of a ligand within its protein target. researchgate.netnews-medical.net For a dual inhibitor of the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), obtaining crystal or cryo-EM structures of the compound in complex with these transporters would be a significant breakthrough. news-medical.netbiorxiv.org Such structures would reveal the key amino acid residues involved in binding, the conformational changes induced in the protein upon ligand binding, and the structural basis for its dual-target profile. researchgate.netbiorxiv.org

While obtaining high-resolution structures of membrane proteins like DAT and SERT remains challenging, recent successes in solving the structures of these transporters with other inhibitors have provided valuable templates and insights. news-medical.netbiorxiv.org These studies have highlighted the importance of specific interactions within the binding pocket that determine inhibitor potency and selectivity. idrblab.orgacs.org Future research efforts will likely focus on co-crystallization or cryo-EM studies of this compound or its close analogs with DAT and SERT to guide further optimization of this chemical series. Computational approaches, such as molecular docking and molecular dynamics simulations, can complement experimental structural data by predicting binding poses and estimating binding free energies, thereby aiding in the interpretation of structure-activity relationships. mdpi.comnih.gov

A variety of biophysical techniques can provide detailed information about the thermodynamics and kinetics of ligand-protein interactions. nih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinity (K_D), association and dissociation rate constants (k_on and k_off), and the thermodynamic parameters (enthalpy and entropy) of the interaction between this compound and its target proteins. diva-portal.org This information is crucial for understanding the driving forces behind binding and for optimizing the drug-target residence time, which can have a significant impact on in vivo efficacy.

Fluorescence-based assays can also be utilized to study binding events and conformational changes in the target protein. mdpi.com For instance, the binding of a ligand can alter the fluorescence properties of intrinsic tryptophan residues in the protein or of an extrinsically attached fluorescent probe. mdpi.com These biophysical studies, when integrated with structural and functional data, provide a comprehensive picture of the molecular recognition process and can guide the rational design of improved therapeutic agents.

Polypharmacology and Multi-Target Drug Design Implications

The concept of "one drug, multiple targets" has gained significant traction in modern drug discovery, particularly for complex diseases with multifactorial etiologies like many central nervous system disorders. researchgate.netnews-medical.netresearchgate.net this compound, with its potential to act as a dual inhibitor of DAT and SERT, is a prime example of a multi-target-directed ligand (MTDL). wikipedia.org

The simultaneous modulation of both the dopaminergic and serotonergic systems can offer synergistic therapeutic effects and may lead to improved efficacy and a more favorable side-effect profile compared to highly selective single-target agents. researchgate.netnih.gov For instance, in the context of depression, a dual-action agent may provide a broader spectrum of antidepressant activity. biorxiv.org Similarly, for substance use disorders, modulating both dopamine and serotonin pathways could be a more effective strategy for treatment. nih.gov

Future research in this area will focus on several key aspects:

Optimizing the Potency Ratio: Fine-tuning the chemical structure to achieve the desired balance of activity at DAT and SERT is a critical challenge. idrblab.org The ideal ratio of DAT to SERT inhibition may vary depending on the therapeutic indication.

Investigating Off-Target Effects: A comprehensive pharmacological profiling of this compound and its analogs against a wide range of receptors, transporters, and enzymes is necessary to identify any potential off-target activities that could lead to adverse effects or contribute to the therapeutic profile.

Understanding In Vivo Pharmacology: In vivo studies in relevant animal models are essential to translate the in vitro multi-target profile into a demonstrable therapeutic benefit. These studies will help to establish the relationship between the compound's pharmacokinetic properties, its engagement with DAT and SERT in the brain, and its behavioral effects.

The research on this compound and related MTDLs will not only advance the development of new therapeutics but also contribute to a deeper understanding of the complex interplay between different neurotransmitter systems in health and disease. nih.gov

Rational Design of Compounds with Desired Target Selectivity

The rational design of analogs of this compound would likely be a key trajectory for future research, aiming to optimize potency and selectivity for specific biological targets. The benzhydryl moiety is a well-known pharmacophore found in numerous centrally active agents, such as antihistamines and dopamine reuptake inhibitors, due to its ability to form significant hydrophobic and van der Waals interactions with protein targets. The tertiary amine structure formed by the linkage of the azetidine and pyrrolidine rings is also a common feature in many biologically active compounds. news-medical.net

Future rational design strategies could explore modifications of each component of the molecule:

Benzhydryl Group Modification: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl rings of the benzhydryl group could modulate electronic properties and create additional interaction points with a target protein, thereby enhancing binding affinity and selectivity.

Azetidine and Pyrrolidine Scaffolds: The nitrogen atoms in both the azetidine and pyrrolidine rings are key handles for derivatization. nih.gov Research could focus on creating analogs by altering the substitution pattern on the pyrrolidine ring or by replacing it with other heterocyclic systems to probe the structure-activity relationship (SAR). nih.gov For instance, 3-aryl pyrrolidines are known to be potent ligands for serotonin and dopamine receptors, suggesting that the core structure has potential for CNS applications. researchgate.net

Stereochemistry: The junction between the azetidine and pyrrolidine rings, as well as the stereocenter on the azetidine ring, introduces chirality. The synthesis of single enantiomers and diastereomers would be crucial, as different stereoisomers often exhibit vastly different biological profiles and binding modes with chiral protein targets. nih.govresearchgate.net

A systematic exploration of these modifications would allow medicinal chemists to fine-tune the compound's properties to achieve desired selectivity for targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Table 1: Potential Analogs for Rational Design and Their Target Rationale

Modification Area Example Analog Structure Potential Rationale / Target Class
Benzhydryl Ring 1-(1-(Bis(4-fluorophenyl)methyl)azetidin-3-yl)pyrrolidine Modulate lipophilicity and electronic interactions; potential for enhanced CNS receptor binding.
Pyrrolidine Ring 3-(1-Benzhydrylazetidin-3-yl)pyrrolidin-3-ol Introduce hydrogen bonding capabilities to improve target affinity and selectivity.
Azetidine N-substituent 1-(Azetidin-3-yl)pyrrolidine Removal of the bulky benzhydryl group to explore smaller, more polar analogs, potentially shifting target profile from CNS to other areas.
Core Scaffold 1-(1-Benzhydrylpiperidin-4-yl)pyrrolidine Replace azetidine with piperidine (B6355638) to reduce ring strain and alter conformational properties, potentially improving stability and target fit.

Investigation of Synergistic or Pleiotropic Effects

Pleiotropy, or the ability of a single compound to modulate multiple biological targets, is an increasingly recognized phenomenon in drug discovery. The hybrid nature of this compound, combining three distinct pharmacophores, makes it a candidate for exhibiting such effects. The benzhydryl group is associated with activity at histamine (B1213489) and dopamine receptors, while pyrrolidine derivatives are found in a vast range of bioactive compounds, including anticancer, antibacterial, and antidiabetic agents. nih.govnih.govnih.gov Azetidine-containing molecules have been developed as GABA uptake inhibitors and enzyme inhibitors. medwinpublishers.comnih.gov

Future research could investigate whether this compound or its analogs can simultaneously interact with multiple targets to produce a synergistic therapeutic effect. For example:

CNS Disorders: A molecule that combines dopamine reuptake inhibition (from the benzhydryl moiety) with modulation of another neurotransmitter system (e.g., serotonergic, via the pyrrolidine motif) could offer a multi-pronged approach to treating complex neurological or psychiatric disorders.

Oncology: Certain pyrrolidone derivatives have shown promise as anticancer agents. mdpi.com A hybrid molecule could potentially combine direct cytotoxicity with the modulation of a signaling pathway to overcome drug resistance.

The investigation of such polypharmacology would require extensive screening against diverse panels of receptors and enzymes to build a comprehensive biological activity profile. This approach moves beyond the "one molecule, one target" paradigm and embraces a systems-level view of drug action.

Contribution to Fundamental Understanding of Azetidine and Pyrrolidine Chemistry

Beyond its potential therapeutic applications, research into this compound and its analogs can provide valuable insights into the fundamental chemistry of its constituent heterocyclic rings.

Exploration of Ring Strain Effects in Drug Design

The azetidine ring is a four-membered saturated heterocycle characterized by significant ring strain (approx. 25.4 kcal/mol), which is considerably higher than that of the five-membered pyrrolidine ring (approx. 5.4 kcal/mol) but less than the highly reactive aziridine (B145994) ring. researchgate.net This inherent strain is a double-edged sword in drug design. researchgate.netresearchgate.net

Reactivity and Stability: The strain makes the azetidine ring susceptible to ring-opening reactions, which can be a metabolic liability. nih.gov However, this reactivity can also be harnessed for covalent modification of a biological target. The stability of the azetidine ring in a complex molecule like this compound, particularly the C-N bonds adjacent to the bulky benzhydryl group, would be a key area of study.

Table 2: Comparison of Ring Properties in Heterocyclic Scaffolds

Property Aziridine Azetidine Pyrrolidine Piperidine
Ring Size 3-membered 4-membered 5-membered 6-membered
Approx. Ring Strain (kcal/mol) 27.7 25.4 5.4 ~0
Conformational Feature Planar Puckered Pseudorotation Chair/Boat
Reactivity High Moderate Low Low

Pseudorotation and Conformational Flexibility in Bioactive Systems

In contrast to the relatively rigid azetidine ring, the five-membered pyrrolidine ring is known for its conformational flexibility, primarily through a phenomenon called pseudorotation. nih.govresearchgate.netnbinno.com This is a low-energy process where the ring rapidly interconverts between various "envelope" and "twist" conformations without passing through a high-energy planar state.

This flexibility allows the pyrrolidine ring to:

Explore 3D Space: The non-planar nature of the pyrrolidine ring provides excellent three-dimensional coverage, enabling its substituents to adopt numerous spatial arrangements to fit into a binding pocket. nih.govresearchgate.net

Adapt to Binding Sites: The conformational adaptability can be crucial for induced-fit binding to a biological target.

Q & A

Q. What are the standard synthetic protocols for 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine, and how are intermediates purified?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, a modified procedure from azetidine derivatives (e.g., 2-fluorobenzaldehyde reactions) includes heating with dialkylamines in DMF at 150°C for 20 hours under inert conditions. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and washing with ammonium chloride. Purification uses column chromatography or recrystallization. Yield optimization (e.g., 93% in similar syntheses) depends on stoichiometry and solvent choice .
  • Key Parameters :
ParameterValue
SolventDMF
Temperature150°C
Reaction Time20 h
Yield93% (analogous reaction)

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :
  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., δ 10.01 ppm for aldehyde protons in related compounds) .
  • Elemental Analysis : Validates purity (e.g., 7.5% nitrogen observed vs. 7.99% calculated) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for (3S,4S)-1-benzylpyrrolidine derivatives (R factor = 0.032) .

Q. How can solvent and temperature be optimized for large-scale synthesis?

  • Methodology : Use factorial design to test variables like solvent polarity (DMF vs. acetonitrile) and temperature gradients (100–160°C). For example, ICReDD’s feedback loop integrates computational predictions (quantum chemical calculations) with high-throughput screening to narrow optimal conditions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and by-products for this compound?

  • Methodology : Employ reaction path search algorithms (e.g., via Gaussian software) to model transition states and intermediates. ICReDD’s workflow combines density functional theory (DFT) with experimental validation, reducing trial-and-error approaches by 40–60% .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodology :
  • Cross-validate with 2D NMR (COSY, HSQC) to distinguish diastereomers or conformers.
  • Compare experimental data with X-ray structures (e.g., crystallographic reports for benzylpyrrolidine diols ).
  • Re-examine synthetic steps for potential side reactions (e.g., azetidine ring-opening under acidic conditions) .

Q. What experimental designs are effective for studying substituent effects on reactivity?

  • Methodology :
  • DoE (Design of Experiments) : Vary substituents (e.g., electron-withdrawing vs. donating groups) in a factorial matrix. For example, test benzhydryl vs. phenyl groups in azetidine derivatives under identical conditions.
  • Kinetic Studies : Monitor reaction rates via in-situ IR or HPLC to quantify steric/electronic influences .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar syntheses?

  • Methodology :
  • Audit reaction parameters: Impurity in starting materials (e.g., DMF degradation products) or incomplete inertion (oxygen sensitivity) may skew results.
  • Reproduce conditions from high-yield protocols (e.g., 93% yield in azetidine-aldehyde coupling ) and compare with failed attempts.
  • Use HPLC-MS to identify unaccounted by-products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.